tert-Butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate is an organic compound characterized by its complex structure, which includes a tert-butyl group, a bromo-substituted indole, and a piperidine carboxylate. The molecular formula for this compound is with a molecular weight of approximately 421.37 g/mol . This compound is notable for its potential applications in medicinal chemistry due to the unique combination of its structural components.
This compound falls under the category of piperidine derivatives and indole derivatives, which are known for their diverse biological activities. The presence of the bromine atom and the isopropyl group on the indole ring may influence its pharmacological properties, making it a subject of interest in drug development .
The synthesis of tert-butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate typically involves several steps of organic synthesis. While specific synthetic routes are not extensively documented, general methods may include:
Technical details such as reaction conditions, solvents, and catalysts would depend on the specific synthetic pathway chosen .
The molecular structure of tert-butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate features:
The structural representation can be visualized through its SMILES notation: CC(C)(C)OC(=O)N1CC(CC1)C(C)CBr .
The compound can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of tert-butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate in synthetic organic chemistry .
Key physical and chemical properties include:
These properties are crucial for understanding the behavior of the compound in various environments and applications .
tert-Butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate has potential applications in scientific research, particularly in:
Further studies are warranted to explore its biological activity and therapeutic potential fully .
CAS No.: 60889-05-6
CAS No.: 197787-20-5
CAS No.: 13140-29-9